molecular formula C19H17N3O5S2 B2674944 4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide CAS No. 941925-22-0

4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2674944
CAS No.: 941925-22-0
M. Wt: 431.48
InChI Key: DIBBBAHTJRGVNP-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide is a synthetic small molecule featuring a 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry. Compounds based on the 2-aminothiazole nucleus are recognized as key intermediates and precursors for a diverse range of physiologically active agents (citation:5). Research into analogous sulfonamide-linked 2-aminothiazole derivatives has demonstrated their potential as potent enzyme inhibitors. Specifically, such compounds have shown promising inhibitory effects against enzymes including urease, α-glucosidase, and α-amylase, suggesting broad utility in biochemical research (citation:5). Furthermore, closely related molecules, such as the KMO inhibitor Ro 61-8048, highlight the relevance of this chemical class in neuroscience and the study of neurodegenerative pathways, indicating that this structural framework is a valuable tool for investigating the kynurenine pathway (citation:2)(citation:7). The incorporation of the 4-(benzenesulfonyl)butanamide chain may influence the compound's physicochemical properties and biological activity, potentially offering improved pharmacological characteristics. In silico predictions for similar compounds often suggest high gastrointestinal absorption and optimal skin permeation metrics, which can be advantageous for preclinical research applications (citation:5). This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c23-18(10-5-11-29(26,27)16-8-2-1-3-9-16)21-19-20-17(13-28-19)14-6-4-7-15(12-14)22(24)25/h1-4,6-9,12-13H,5,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBBBAHTJRGVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, with a focus on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized products depending on the extent of the reaction .

Scientific Research Applications

4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the nitrophenyl and thiazole groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazol Ring

a) N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
  • Structure: Replaces the benzenesulfonyl-butanamide moiety with a phenoxybenzamide group.
  • Activity : Exhibited 129.23% efficacy in plant growth modulation (p < 0.05), suggesting superior activity compared to the target compound in specific assays .
  • Key Difference : The absence of a sulfonyl group may reduce metabolic stability but improve solubility.
b) 3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-Morpholinomethyl-1,3-Thiazol-2-yl]Benzenesulfonamide (Compound 68)
  • Structure: Adds a morpholinomethyl group at the 5-position of the thiazol ring.
  • Activity : Showed 64% inhibition of kynurenine pathway enzymes, outperforming analogs with piperidine (24%) or pyrrolidine (9%) substituents .
  • Key Difference : The morpholine oxygen enhances hydrogen-bonding capacity, likely contributing to higher potency compared to the target compound’s simpler thiazol substitution.
c) 4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide
  • Structure : Substitutes benzenesulfonyl with diethylsulfamoyl and replaces 3-nitrophenyl with 4-nitrophenyl .
  • Activity: No direct efficacy data, but the para-nitro group may alter electronic interactions compared to the target’s meta-nitro configuration .

Modifications to the Sulfonyl/Sulfamoyl Group

a) 4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide
  • Structure : Introduces a methyl group on the sulfonamide nitrogen and a 4-methylphenyl substituent.
b) 4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-Thiazol-2-yl)Butanamide
  • Structure : Replaces benzenesulfonyl with a benzothiazolylsulfanyl group.
  • Impact : The sulfanyl linkage may reduce oxidative stability but improve thiol-mediated binding in biological systems .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound C₁₉H₁₇N₃O₅S₂ 443.49 ~2.5 <0.1 (aqueous)
4-(Methyl-(4-Methylphenyl)Sulfonyl)... C₁₆H₁₉N₃O₃S₂ 373.47 ~2.8 <0.05
4-(Benzothiazolylsulfanyl)-... C₁₄H₁₃N₃OS₃ 343.46 ~3.1 <0.01

Biological Activity

4-(Benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a butanamide chain, with a 3-nitrophenyl and thiazole moiety, contributing to its unique chemical properties. The molecular formula is C17_{17}H16_{16}N3_{3}O4_{4}S, and it has a molar mass of approximately 364.39 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Derivative : The initial step involves the reaction of 3-nitroaniline with thiazole derivatives.
  • Sulfonation Reaction : The thiazole derivative is then sulfonated using benzenesulfonyl chloride in the presence of a base like pyridine.
  • Amidation : Finally, the butanamide group is introduced through an amidation reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : The thiazole and nitrophenyl groups are known for their roles in antimicrobial activity, potentially disrupting microbial cell membranes.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in animal models by reducing cytokine levels and inflammatory markers .
  • Antimicrobial Properties : In vitro tests revealed that the compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL .

Data Table of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
Anti-inflammatoryCytokine productionReduced levels
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
AntimicrobialEscherichia coliMIC = 15 µg/mL

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the sulfonamide and thiazole groups can enhance biological activity. For instance, increasing lipophilicity has been correlated with improved membrane permeability and bioavailability .

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